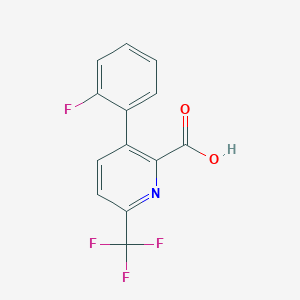

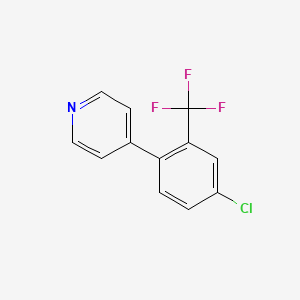

![molecular formula C16H20N2O2 B1388660 1,3,4,5-Tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo CAS No. 627869-56-1](/img/structure/B1388660.png)

1,3,4,5-Tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo

Descripción general

Descripción

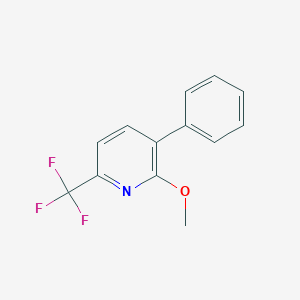

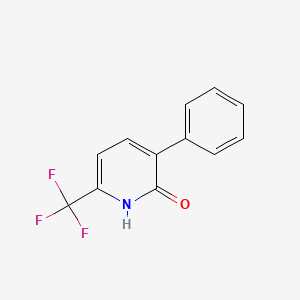

Tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Este compuesto se ha utilizado en el diseño y síntesis de nuevos agentes anticancerígenos . Se evaluó la actividad antiproliferativa de estos compuestos contra las líneas celulares Hela, A549, HepG2 y MCF-7 utilizando el ensayo MTT in vitro . Todos los compuestos mostraron una actividad antiproliferativa moderada a excelente con valores de IC50 entre 0 μM y 100 μM contra las células cancerosas .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular han revelado las orientaciones de unión de todos los compuestos sintetizados en el sitio activo de c-Met . Esta información es crucial para comprender la interacción entre el compuesto y su objetivo, lo que puede guiar el diseño de medicamentos más efectivos.

Simulaciones de Dinámica Molecular

Se han realizado simulaciones de dinámica molecular para evaluar las estabilidades de unión entre los compuestos sintetizados y sus receptores . Esto ayuda a predecir el comportamiento del compuesto en un sistema biológico, proporcionando información valiosa para el diseño de fármacos.

Diseño y Síntesis de Nuevos Derivados

El compuesto se ha utilizado como estructura base para el diseño y síntesis de nuevos derivados . Al introducir un grupo alquilo o aralquilo y un grupo sulfonilo, que se consideran como los farmacóforos de algunos fármacos antitumorales, se sintetizó una serie de nuevos derivados de 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol .

Estudios de Actividad Biológica

Se estudiaron las actividades biológicas de los compuestos sintetizados . Los resultados sugieren que la introducción de sulfonilo podría aumentar la actividad antiproliferativa del 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol .

Identificación de Farmacóforos

El compuesto se ha utilizado en la identificación de farmacóforos de algunos fármacos antitumorales . Esta información es crucial en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios.

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Mode of Action

The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction results in changes to the receptor’s activity, which can influence various cellular processes.

Biochemical Pathways

Given its interaction with the c-met receptor, it’s likely that it influences pathways related tocell growth and proliferation .

Pharmacokinetics

Itsantiproliferative activity against various cancer cell lines suggests that it may have good bioavailability .

Result of Action

The compound has demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that it may have potential as an anticancer agent.

Análisis Bioquímico

Biochemical Properties

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The compound binds to the hydrophobic region of the c-Met kinase active site, thereby inhibiting its activity . Additionally, tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

Cellular Effects

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . It also induces cytolytic activity, leading to cell death . Furthermore, tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate affects cell signaling pathways by inhibiting the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic region of the c-Met kinase active site, inhibiting its activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and differentiation . Additionally, tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate induces changes in gene expression, leading to the inhibition of cancer cell proliferation and induction of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its antiproliferative activity against cancer cells, although the extent of inhibition may vary depending on the duration of exposure . Additionally, the compound’s stability and degradation products have been studied to understand its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity against cancer cells . At lower doses, the compound inhibits cell proliferation without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is involved in various metabolic pathways. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation . Additionally, the compound’s metabolic pathways have been studied to understand its effects on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate within cells and tissues involve interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed within various cellular compartments . Studies have shown that the compound accumulates in specific tissues, influencing its localization and activity . Additionally, the compound’s transport and distribution have been studied to understand its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influencing its biological activity . Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular localization . Studies have shown that the compound’s subcellular localization is essential for its antiproliferative activity and its potential therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSYQOMXQWNBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.